molecular formula C17H21NO2 B15337042 4-(4-(tert-Butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

4-(4-(tert-Butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B15337042
M. Wt: 271.35 g/mol
InChI Key: ALWRQBGKNCMHQA-UHFFFAOYSA-N
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Description

4-(4-(tert-Butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a tert-butylphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aluminum chloride as a catalyst for Friedel-Crafts alkylation.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halogens, alkyl, or acyl groups.

Scientific Research Applications

4-(4-(tert-Butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the pyrrole ring and carboxylic acid group.

    3,5-Dimethylpyrrole: Contains the pyrrole ring and methyl groups but lacks the tert-butylphenyl group and carboxylic acid group.

    4-tert-Butylbenzoic acid: Contains the tert-butylphenyl group and carboxylic acid group but lacks the pyrrole ring and methyl groups.

Uniqueness

4-(4-(tert-Butyl)phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring, tert-butylphenyl group, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C17H21NO2/c1-10-14(11(2)18-15(10)16(19)20)12-6-8-13(9-7-12)17(3,4)5/h6-9,18H,1-5H3,(H,19,20)

InChI Key

ALWRQBGKNCMHQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C2=CC=C(C=C2)C(C)(C)C)C)C(=O)O

Origin of Product

United States

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